2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the Amino-Oxoethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Pyrrolidinone Derivatives: Molecules containing the pyrrolidinone moiety with various functional groups.
Amino-Oxoethoxy Compounds: Compounds featuring the amino-oxoethoxy group attached to different cores.
Uniqueness
The uniqueness of 2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-amino-2-oxoethoxy)-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c20-17(23)12-26-16-9-5-4-8-14(16)18(24)21-15-10-11-22(19(15)25)13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXLJKAYINUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=CC=CC=C2OCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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